6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Description
6-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a pyrrolo[2,3-d]pyrimidine derivative characterized by a benzyl group at position 7, a chloro substituent at position 4, and an amine group at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and receptors .
Properties
CAS No. |
651358-63-3 |
|---|---|
Molecular Formula |
C13H11ClN4 |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C13H11ClN4/c14-11-10-7-9(6-8-4-2-1-3-5-8)16-12(10)18-13(15)17-11/h1-5,7H,6H2,(H3,15,16,17,18) |
InChI Key |
AQTGZHWGAMBTJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=C(N2)N=C(N=C3Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-4-chloro-1H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves multiple steps starting from commercially available precursors. One common method involves the cyclization of a suitable precursor, such as a substituted malonate, followed by chlorination and amination reactions .
Cyclization: The initial step involves the cyclization of diethyl malonate with allyl bromide to form a six-membered ring.
Chlorination: The intermediate product is then chlorinated using phosphorus oxychloride to introduce the chlorine atom at the desired position.
Amination: Finally, the chlorinated intermediate undergoes amination to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-4-chloro-1H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
The primary application of 6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine lies in its role as an intermediate in the synthesis of several important pharmaceuticals. Notably, it is involved in the preparation of Janus kinase (JAK) inhibitors, which are crucial in treating autoimmune diseases and certain cancers.
Key Pharmaceuticals Derived from 6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine:
- Tofacitinib - An oral medication used to treat rheumatoid arthritis.
- Ruxolitinib - A treatment for myelofibrosis and polycythemia vera.
- Baricitinib - Approved for treating moderate to severe rheumatoid arthritis.
- Itacitinib - Investigational drug for various hematological malignancies.
Synthesis and Derivative Development
The synthesis of 6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine can be achieved through various methods, often involving multi-step reactions that yield high purity and efficiency. Recent advancements have focused on optimizing these synthetic routes to enhance yield and reduce environmental impact.
Research has indicated that compounds related to 6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine exhibit significant biological activity, including:
- Inhibition of Protein Kinases : These compounds have shown effectiveness in inhibiting various protein kinases, which play critical roles in cell signaling pathways associated with cancer progression and inflammation.
- Anti-inflammatory Properties : Studies suggest that derivatives can reduce inflammation markers, making them potential candidates for treating inflammatory diseases.
- Antiviral Activity : Some research indicates effectiveness against viral infections, highlighting their versatility in therapeutic applications.
Case Studies
Several studies have documented the efficacy of derivatives of 6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine in clinical settings:
Case Study 1: Tofacitinib Efficacy
A clinical trial demonstrated that Tofacitinib significantly improved symptoms in patients with rheumatoid arthritis compared to placebo groups. The compound's mechanism involves selective inhibition of JAK pathways critical for immune response modulation.
Case Study 2: Ruxolitinib in Myelofibrosis
Ruxolitinib was shown to improve survival rates and quality of life in patients with myelofibrosis by targeting JAK1 and JAK2 pathways, which are often dysregulated in this condition.
Mechanism of Action
The mechanism of action of 6-Benzyl-4-chloro-1H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as protein kinases. The compound inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets . This inhibition disrupts cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table highlights critical structural and functional differences between 6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine and its analogs:
Key Observations
Methyl-substituted analogs (e.g., Compound 6) exhibit higher molecular weights and melting points (144–180°C), suggesting improved crystallinity .
Position 7 Modifications: The benzyl group in the target compound and analogs (e.g., Compounds 6–14 ) enhances lipophilicity, which may improve cell membrane permeability compared to non-benzylated derivatives (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine ).
Biological Activity :
- Analogs with methoxy-substituted phenyl groups (e.g., Compound 6) demonstrate antitumor activity, attributed to enhanced electron-donating effects and solubility .
- The target compound’s chloro group may confer distinct target selectivity, as seen in kinase inhibitors where chloro substituents stabilize hydrophobic interactions .
Synthetic Accessibility :
- The target compound is synthesized from 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine via benzylation at position 7 , whereas methyl-substituted analogs require alternative alkylation strategies .
Research Findings and Implications
- Antitumor Potential: Analogs with methoxy groups (e.g., Compound 6) show IC₅₀ values in the nanomolar range against cancer cell lines, suggesting that electron-donating substituents at position 5 enhance efficacy . The target compound’s chloro group may offer a balance between reactivity and stability.
- Kinase Inhibition : Benzyl and aryl groups at position 7 are critical for binding to ATP pockets in kinases, as demonstrated in related compounds like N-benzyl-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine .
- Metabolic Stability : The benzyl group may reduce metabolic degradation compared to smaller substituents, extending half-life in vivo .
Biological Activity
6-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound belonging to the pyrrolopyrimidine family. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and kinase inhibition.
| Property | Value |
|---|---|
| CAS No. | 651358-63-3 |
| Molecular Formula | C13H11ClN4 |
| Molecular Weight | 258.70 g/mol |
| IUPAC Name | 6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine |
| InChI Key | AQTGZHWGAMBTJC-UHFFFAOYSA-N |
The primary mechanism of action for 6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its role as a kinase inhibitor. The compound interacts with specific protein kinases by binding to the ATP-binding site, which inhibits the phosphorylation of downstream targets critical for cancer cell proliferation and survival. This mechanism positions it as a promising candidate for cancer therapy.
Anticancer Properties
Research has indicated that compounds within the pyrrolopyrimidine class exhibit significant anticancer activity. In vitro studies have demonstrated that 6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine can inhibit various cancer cell lines by inducing apoptosis and blocking cell cycle progression. For instance, studies have shown that this compound effectively inhibits the growth of breast cancer and leukemia cell lines at nanomolar concentrations .
Kinase Inhibition
The compound has been identified as a selective inhibitor of several kinases involved in cancer signaling pathways. For example, it has shown potent inhibitory effects against kinases such as CSF1R (Colony Stimulating Factor 1 Receptor), which is implicated in tumorigenesis and immune modulation. The selectivity and potency of this compound make it a valuable lead in drug development targeting these kinases .
Case Studies
- Inhibition of CSF1R : A study demonstrated that 6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine exhibited subnanomolar inhibition of CSF1R, leading to significant reductions in tumor growth in xenograft models. The study highlighted the compound's ability to modulate tumor microenvironments by affecting macrophage recruitment and polarization .
- Breast Cancer Cell Line Studies : In vitro assays conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxicity at low concentrations. The mechanism was attributed to the induction of apoptosis through caspase activation pathways .
Research Findings
Recent research has focused on optimizing the structure of pyrrolopyrimidine derivatives to enhance their biological activity and pharmacokinetic properties. Modifications at various positions on the pyrrolopyrimidine scaffold have been explored to improve selectivity and reduce off-target effects while maintaining efficacy against target kinases.
Q & A
Q. What are the optimal synthetic routes and purification methods for 6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution of a 4,6-dichloro precursor with benzylamine under reflux in aprotic solvents (e.g., isopropanol) with catalytic HCl. Key steps include:
- Chlorination: Use of POCl₃ at reflux (110–120°C) for 4–6 hours to introduce the chlorine substituent .
- Purification: Column chromatography (silica gel, 2% methanol in chloroform) achieves >95% purity. Final recrystallization from chloroform/hexanes improves crystallinity .
- Quality Control: HPLC (C18 column, acetonitrile/water gradient) confirms purity (>99%) .
Q. What are the critical physicochemical properties of this compound for experimental design?
Methodological Answer:
Q. How is structural characterization performed for this compound?
Methodological Answer:
- ¹H/¹³C NMR: Key signals include:
- δ 11.41 ppm (NH, DMSO-d₆) .
- δ 5.95 ppm (C5-H, pyrrolo ring) .
- HRMS: Confirm molecular ion [M+H]⁺ at m/z 294.12 (calc. 294.08) .
- Elemental Analysis: Match calculated vs. observed C/H/N/Cl ratios (e.g., C: 61.05% vs. 61.25% calc.) .
Advanced Research Questions
Q. How can reaction conditions be optimized for selective substitution at the 4-chloro position?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of benzylamine.
- Catalysis: Add 1–2 mol% CuI to accelerate coupling with aryl halides .
- Temperature Control: Maintain 80–90°C to avoid side reactions (e.g., dehalogenation) .
- Monitoring: Use TLC (silica, 1:5 MeOH/CHCl₃; Rf ~0.76) to track progress .
Q. What structural modifications enhance kinase inhibitory activity?
Methodological Answer: SAR studies reveal:
- Benzyl Substituents: Electron-withdrawing groups (e.g., 4-Cl, 3-Br) on the benzyl ring improve CDK2 inhibition (IC₅₀ < 100 nM) .
- Pyrrolo Core: Methylation at N7 increases metabolic stability but reduces solubility .
- Diamine Motif: N4-aryl substitution (e.g., 4-fluorophenyl) enhances selectivity for EGFR over VEGFR .
Q. What methodologies are used to profile biological activity in kinase assays?
Methodological Answer:
- Enzyme Assays: Use recombinant kinases (e.g., CDK2/cyclin E) with [γ-³²P]ATP. Measure inhibition via radiometric filtration .
- Cell-Based Assays: Treat cancer lines (e.g., MCF-7) and assess proliferation (MTT assay) and apoptosis (caspase-3 activation) .
- Selectivity Screening: KinomeScan® profiling against 468 kinases identifies off-target effects .
Q. How can analytical methods resolve contradictions in spectral data?
Methodological Answer:
- NMR Discrepancies: Use 2D NMR (HSQC, HMBC) to assign overlapping signals (e.g., NH₂ vs. aromatic protons) .
- HRMS Artifacts: Employ ESI+ and MALDI-TOF to differentiate [M+H]⁺ from adducts (e.g., Na⁺, K⁺) .
- Purity Conflicts: Cross-validate HPLC with elemental analysis to distinguish impurities from hydrate forms .
Q. How does this compound compare to pyrrolo[2,3-d]pyrimidine analogs in preclinical studies?
Methodological Answer:
- Potency: 6-Benzyl derivatives show 10-fold higher CDK2 inhibition vs. 6-methyl analogs .
- Toxicity: Lower hepatotoxicity (ALT/AST levels) compared to 7H-pyrrolo[2,3-d]pyrimidines with bulky N-substituents .
- Pharmacokinetics: Improved oral bioavailability (F% = 45 vs. 22% for 6-phenyl analogs) due to benzyl lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
